6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
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Overview
Description
6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a 4-fluorophenylmethyl group and a pyridazine ring substituted with N,N-dimethylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. One common route involves the alkylation of piperazine with 4-fluorobenzyl chloride to form 4-[(4-fluorophenyl)methyl]piperazine. This intermediate is then reacted with N,N-dimethylpyridazin-3-amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like thiols or amines replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Reduced amine derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake.
Comparison with Similar Compounds
Similar Compounds
4-[(4-fluorophenyl)methyl]piperazine: A precursor in the synthesis of the target compound.
N,N-dimethylpyridazin-3-amine: Another precursor used in the synthesis.
Fluorophenylpiperazine derivatives: Compounds with similar structural motifs but different substituents.
Uniqueness
6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5/c1-21(2)16-7-8-17(20-19-16)23-11-9-22(10-12-23)13-14-3-5-15(18)6-4-14/h3-8H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILSHFYUCHOOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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